molecular formula C12H17ClN2O2 B3085999 N-(4-Nitrobenzyl)cyclopentanamine hydrochloride CAS No. 1158425-54-7

N-(4-Nitrobenzyl)cyclopentanamine hydrochloride

Cat. No. B3085999
M. Wt: 256.73 g/mol
InChI Key: KJJXLVOFOZVTKI-UHFFFAOYSA-N
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Description

“N-(4-Nitrobenzyl)cyclopentanamine hydrochloride” is a chemical compound with the CAS Number: 1158425-54-7 . It has a molecular weight of 256.73 and its IUPAC name is N-(4-nitrobenzyl)cyclopentanamine hydrochloride . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “N-(4-Nitrobenzyl)cyclopentanamine hydrochloride” is 1S/C12H16N2O2.ClH/c15-14(16)12-7-5-10(6-8-12)9-13-11-3-1-2-4-11;/h5-8,11,13H,1-4,9H2;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N-(4-Nitrobenzyl)cyclopentanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 256.73 .

Scientific Research Applications

1. Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes

  • Summary of Application: This study focuses on the synthesis of thiosemicarbazones obtained by the condensation of N-(4-methoxybenzyl) thiosemicarbazide and their complexes with Ruthenium(II)-p-cymene .
  • Methods of Application: The reaction of [Ru2Cl2(μ-Cl)2(η6-p-cymene)2] with two thiosemicarbazones was studied. The cationic complexes of formula [RuCl(η6-p-cymene)(HL)]+ were isolated as solid chloride and trifluoromethylsulfate (TfO) salts .
  • Results or Outcomes: The complexes did not show greater potency than cisplatin, although they did have greater efficacy, especially for the complex derived from HL1 .

2. Photocontrolled activation of doubly o-nitrobenzyl-protected small molecules

  • Summary of Application: This research focuses on the development of stimuli-responsive chloride transporters that can be selectively activated inside the cancer cells to avoid undesired toxicity to normal, healthy cells .
  • Methods of Application: The study involves the use of light-responsive molecules .
  • Results or Outcomes: The results of this study are not explicitly mentioned in the available snippet .

Safety And Hazards

The safety data sheet (SDS) for “N-(4-Nitrobenzyl)cyclopentanamine hydrochloride” can be found online . It’s important to refer to the SDS for handling and safety information.

properties

IUPAC Name

N-[(4-nitrophenyl)methyl]cyclopentanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c15-14(16)12-7-5-10(6-8-12)9-13-11-3-1-2-4-11;/h5-8,11,13H,1-4,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJXLVOFOZVTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Nitrobenzyl)cyclopentanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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